N-benzyl-4-(cyclohexylcarbonyl)piperazine-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-4-(cyclohexylcarbonyl)piperazine-1-sulfonamide, also known as BH-P1, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BH-P1 is a sulfonamide derivative of piperazine and has been shown to exhibit inhibitory activity against various enzymes and receptors.
Mecanismo De Acción
N-benzyl-4-(cyclohexylcarbonyl)piperazine-1-sulfonamide exerts its inhibitory activity by binding to the active site of the target enzyme or receptor. The sulfonamide group of this compound forms hydrogen bonds with the amino acid residues in the active site, while the benzyl and cyclohexyl groups provide hydrophobic interactions. This binding results in the inhibition of enzyme activity or receptor signaling.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. This compound has also been shown to exhibit neuroprotective effects by inhibiting acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-benzyl-4-(cyclohexylcarbonyl)piperazine-1-sulfonamide has several advantages for lab experiments. It is a stable compound with high purity, making it easy to handle and store. It also exhibits inhibitory activity against various enzymes and receptors, making it a versatile compound for studying different biological processes. However, this compound has limitations in terms of solubility, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the study of N-benzyl-4-(cyclohexylcarbonyl)piperazine-1-sulfonamide. One direction is to explore its potential therapeutic applications in the treatment of cancer and neurodegenerative diseases. Another direction is to investigate its mechanism of action in more detail, including its binding affinity and specificity for different enzymes and receptors. Additionally, the development of this compound analogs with improved solubility and bioavailability could enhance its therapeutic potential.
Métodos De Síntesis
The synthesis of N-benzyl-4-(cyclohexylcarbonyl)piperazine-1-sulfonamide involves the reaction of N-benzylpiperazine with cyclohexanecarbonyl chloride followed by sulfonation with sulfuric acid. The reaction yields a white crystalline solid which is purified by recrystallization. The purity of the compound is confirmed by NMR and mass spectrometry.
Aplicaciones Científicas De Investigación
N-benzyl-4-(cyclohexylcarbonyl)piperazine-1-sulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit inhibitory activity against various enzymes and receptors, including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. This compound has also been shown to exhibit antitumor activity against various cancer cell lines, including breast, lung, and colon cancer.
Propiedades
IUPAC Name |
N-benzyl-4-(cyclohexanecarbonyl)piperazine-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3S/c22-18(17-9-5-2-6-10-17)20-11-13-21(14-12-20)25(23,24)19-15-16-7-3-1-4-8-16/h1,3-4,7-8,17,19H,2,5-6,9-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMMJLCDTKVVIKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCN(CC2)S(=O)(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.